

A Comparative Guide to TRK Inhibition: 1D228 vs. Entrectinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor **1D228** and the approved drug entrectinib, focusing on their efficacy and mechanism as Tropomyosin Receptor Kinase (TRK) inhibitors. The information is compiled from preclinical data to assist in research and development decisions.

Overview and Mechanism of Action

1D228 is a novel, orally bioavailable small molecule inhibitor that demonstrates dual targeting of both c-Met and TRK kinases.[1][2][3] This dual inhibitory action may offer a synergistic antitumor effect, particularly in cancers where both signaling pathways are active.[1][2][3] Mechanistic studies have shown that **1D228** effectively inhibits the phosphorylation of TRKB and c-Met, leading to the suppression of downstream signaling pathways.[1][2][3] This inhibition results in G0/G1 cell cycle arrest and a reduction in tumor cell proliferation and migration.[1][2][4]

Entrectinib (brand name Rozlytrek) is an FDA-approved, selective tyrosine kinase inhibitor targeting TRKA, TRKB, TRKC, ROS1, and ALK.[5][6][7] It is indicated for the treatment of NTRK gene fusion-positive solid tumors.[5][6] Entrectinib functions as an ATP-competitive inhibitor, blocking the kinase activity of the TRK family and leading to the inhibition of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for tumor cell growth and survival.[8] A key feature of entrectinib is its ability to cross the blood-brain



barrier, demonstrating efficacy in patients with central nervous system (CNS) metastases.[9] [10]

Quantitative Data Comparison

The following tables summarize the available preclinical data for **1D228** and entrectinib. It is important to note that this data is compiled from separate studies, and no direct head-to-head experimental comparison has been published.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Target	1D228 (nM)	Entrectinib (nM)	
TRKA	111.5[1]	1.7[7]	
TRKB	23.68[1]	0.1[7]	
TRKC	25.48[1]	0.1[7]	
c-Met	Potent Inhibition (IC50 not specified in reference)[1]	Not a primary target	
ROS1	Not a primary target	0.2[7]	
ALK	Not a primary target	1.6[7]	

Table 2: In Vivo Anti-Tumor Efficacy

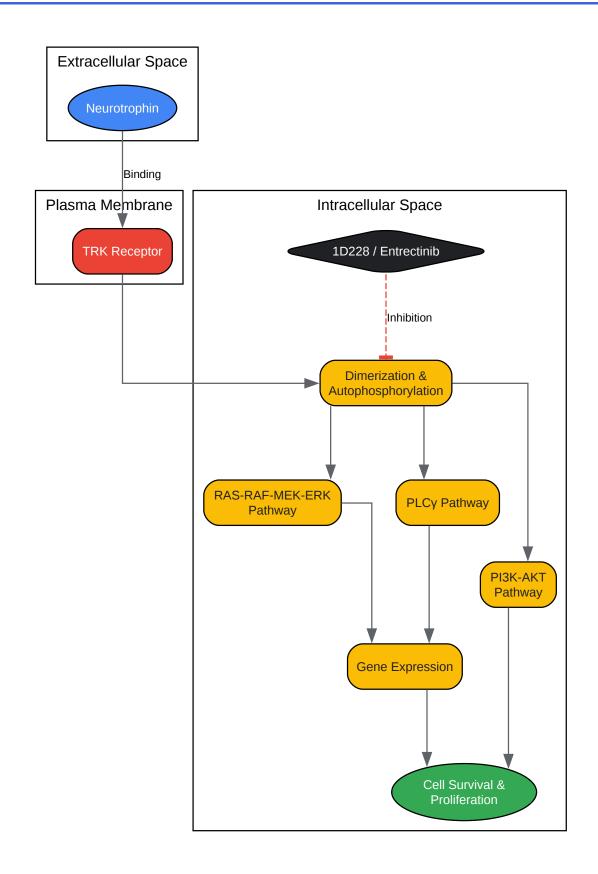


Compound	Cancer Model	Dosing	Tumor Growth Inhibition (TGI) / Outcome
1D228	Gastric Cancer Xenograft (MKN45)	8 mg/kg/day	94.8% TGI[1][3]
Hepatocellular Carcinoma Xenograft (MHCC97H)	4 mg/kg/day	93.4% TGI[3]	
Entrectinib	Neuroblastoma Xenograft (SH-SY5Y- TrkB)	60 mg/kg, BID	Significant tumor growth inhibition (p<0.0001 for event-free survival)[11]
ALK-driven lung cancer with brain metastases	Not specified	Increased survival benefit[2]	

Signaling Pathway and Experimental Workflow TRK Signaling Pathway

The diagram below illustrates the TRK signaling pathway and the points of inhibition by TRK inhibitors like **1D228** and entrectinib.





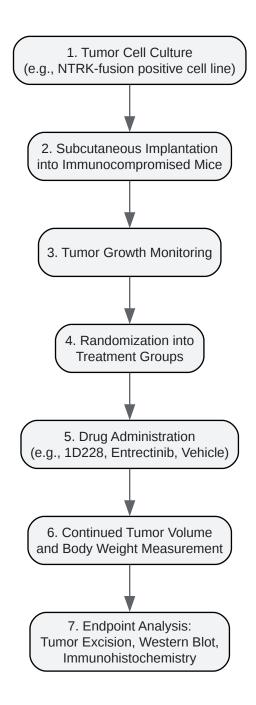
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Caption: TRK signaling pathway and inhibitor action.



Experimental Workflow: In Vivo Xenograft Model

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a TRK inhibitor.



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Caption: Workflow for in vivo TRK inhibitor efficacy testing.

Experimental Protocols



In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **1D228** and entrectinib against TRK kinases.

Methodology:

- Reagents and Materials: Recombinant human TRKA, TRKB, and TRKC enzymes, appropriate kinase buffer, ATP, substrate peptide (e.g., poly-Glu-Tyr), 1D228, entrectinib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of 1D228 and entrectinib in DMSO.
 - In a 384-well plate, add the diluted compounds, the respective TRK kinase, and the substrate in kinase buffer.
 - Initiate the kinase reaction by adding a final concentration of ATP.
 - Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence to quantify ADP production).
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of **1D228** and entrectinib on cancer cells with TRK fusions.

Methodology:



- Cell Lines: Use a relevant cell line with a known NTRK gene fusion (e.g., KM12 cells with TPM3-NTRK1 fusion).
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **1D228** or entrectinib.
 - Incubate for 72 hours.
 - Assess cell viability using a suitable method, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
 - Measure the signal (absorbance or luminescence) using a plate reader.
 - Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for TRK Phosphorylation

Objective: To confirm the inhibition of TRK phosphorylation in cells treated with **1D228** or entrectinib.

Methodology:

- Cell Culture and Treatment:
 - Culture NTRK-fusion positive cells to 70-80% confluency.
 - Treat cells with varying concentrations of 1D228 or entrectinib for a specified time (e.g., 2 hours).
- Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.



- SDS-PAGE and Transfer:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate with a primary antibody against phospho-TRK (e.g., p-TrkA (Tyr674/675)).
 - Wash and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe for total TRK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **1D228** and entrectinib in a preclinical animal model.

Methodology:

- Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of NTRK-fusion positive cancer cells into the flank of each mouse.
- Treatment:
 - Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, 1D228, entrectinib).
 - Administer the compounds orally at predetermined doses and schedules.[11]
- Monitoring:



- Measure tumor volume with calipers and monitor the body weight of the mice regularly.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for proliferation and apoptosis markers), and Western blot analysis.

Conclusion

Both **1D228** and entrectinib are potent inhibitors of the TRK signaling pathway, a critical driver in certain cancers. Entrectinib is an established, clinically approved drug with proven efficacy, particularly in patients with CNS metastases. **1D228** is a promising novel inhibitor with the added dimension of c-Met targeting, which may provide a broader anti-tumor effect in specific cancer types. The preclinical data presented here, while not from direct comparative studies, provides a valuable foundation for further research and development of these and other TRK inhibitors. Future head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two compounds.

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